![molecular formula C15H27N B464588 (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine CAS No. 356540-21-1](/img/structure/B464588.png)
(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine
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Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) Sulfide
Amines, including structures similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, react with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, leading to cleavage of the sulfide bond and formation of corresponding amino-substituted cyclohexene derivatives (Timokhina et al., 2008).
Synthesis of Heterocycles
Amines similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine are used in the synthesis of unusual heterocycles, involving aza-Claisen rearrangement processes (Majumdar & Samanta, 2001).
Catalysis
Tetramerization of Ethylene
N-substituted diphosphinoamines, which may include structures resembling (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in ethylene tetramerization catalysis. These catalysts are effective in producing compounds like 1-octene and 1-hexene (Kuhlmann et al., 2007).
Transfer Hydrogenation in Ethanol
Bis(olefin)amines, structurally related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are utilized in the synthesis of transition metal complexes for catalytic reactions like transfer hydrogenation in ethanol (Zweifel et al., 2009).
Photophysical Properties
- Photochemistry of Amino-Linked Bichromophoric Anthracenes: Compounds structurally similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine are studied for their spectral and photochemical properties, exploring aspects like intramolecular cycloaddition and exciplex state emissions (Mori & Maeda, 1997).
Polymerization Catalysts
Aminocarbonylation of Iodoalkenes and Iodobenzene
Amino acid methyl esters, structurally related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in the aminocarbonylation of compounds like iodobenzene and iodoalkenes, crucial for synthesizing carboxamides (Müller et al., 2005).
Cobalt(II) Complexes in Methyl Methacrylate Polymerization
N,N-di(2-picolyl)amine ligands, related to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, are used in synthesizing Cobalt(II) complexes, which serve as catalysts for methyl methacrylate polymerization (Ahn et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h7,15-16H,1-6,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUKNQAZFDORMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine |
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